3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide
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Overview
Description
3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide is a synthetic compound that has been widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide involves the inhibition of protein kinase C activity. This inhibition results in a decrease in the phosphorylation of downstream signaling molecules, leading to a disruption of cellular signaling pathways and ultimately, a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinase C activity. This inhibition has been shown to have a variety of effects on cellular processes, including cell growth and proliferation, apoptosis, and the regulation of ion channels and transporters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide in lab experiments is its specificity for protein kinase C. This specificity allows researchers to selectively inhibit this enzyme and study its role in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide. One area of interest is the development of more potent and selective inhibitors of protein kinase C, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the role of protein kinase C in cancer and other diseases, and the potential for targeting this enzyme as a therapeutic strategy. Finally, there is a need for further research on the potential off-target effects of this compound, and the development of strategies to mitigate these effects in lab experiments.
Synthesis Methods
The synthesis of 3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide involves the reaction between 5-fluoro-2-hydroxybenzoic acid and 4-ethyl-1,2,4-triazole-3-carboxylic acid, followed by the addition of 3-chloro-N-(2-hydroxyethyl)benzamide. The reaction is typically carried out under reflux conditions in the presence of a coupling agent and a base.
Scientific Research Applications
3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide has been widely used in scientific research as a tool compound to investigate the role of various proteins and enzymes in biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, which plays a key role in cell signaling and cell growth.
properties
IUPAC Name |
3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2/c1-2-19-7-17-18-11(19)3-4-16-13(21)9-5-8(15)6-10(14)12(9)20/h5-7,20H,2-4H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDATTLRUNFINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCNC(=O)C2=C(C(=CC(=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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